1-(4-Butylphenyl)-2-methylpropan-1-one
CAS No.:
Cat. No.: VC13381141
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O |
|---|---|
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 1-(4-butylphenyl)-2-methylpropan-1-one |
| Standard InChI | InChI=1S/C14H20O/c1-4-5-6-12-7-9-13(10-8-12)14(15)11(2)3/h7-11H,4-6H2,1-3H3 |
| Standard InChI Key | GGVBQJFPNRSLCI-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)C(=O)C(C)C |
| Canonical SMILES | CCCCC1=CC=C(C=C1)C(=O)C(C)C |
Introduction
1-(4-Butylphenyl)-2-methylpropan-1-one is a chemical compound with the molecular formula C14H20O and a molecular weight of 204.308 g/mol . It is a type of ketone, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) linked to two alkyl groups. This compound is of interest in various chemical and industrial applications due to its unique properties and potential uses.
Synthesis Methods
The synthesis of 1-(4-butylphenyl)-2-methylpropan-1-one typically involves the reaction of 4-butylbenzaldehyde or related compounds with appropriate reagents to form the desired ketone structure. Common methods include the Friedel-Crafts acylation or similar reactions that introduce the carbonyl group.
Industrial and Chemical Applications
This compound may find applications in the production of pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis. Its specific uses would depend on its chemical properties and reactivity, which can be tailored for various industrial processes.
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 873962-39-1 |
| Molecular Formula | C14H20O |
| Molecular Weight | 204.308 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume